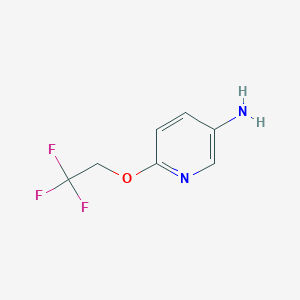

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine

Übersicht

Beschreibung

Synthesis Analysis

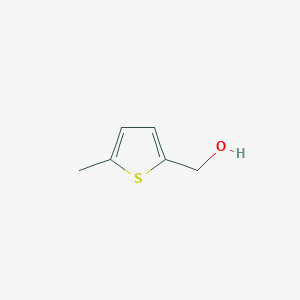

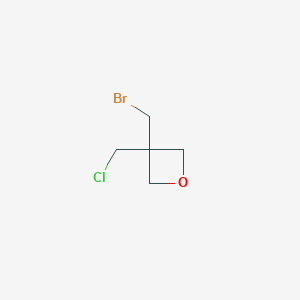

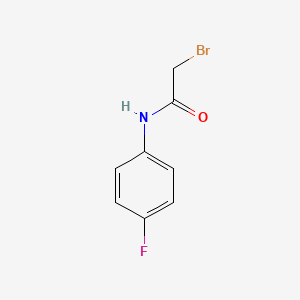

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine involves several key steps, including coupling reactions and functional group transformations. Reddy and Prasad (2021) developed a method for synthesizing N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives through a series of reactions starting from 6-(2,2,2-trifluoroethoxy) nicotinic acid (Reddy & Prasad, 2021). This synthesis pathway highlights the versatility of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine as a building block for complex molecules.

Molecular Structure Analysis

The molecular structure of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is characterized by X-ray crystallography and spectroscopic techniques. The structure determination aids in understanding the compound's reactivity and interaction with other molecules. For instance, Davis and Fettinger (2018) described the structural determination of a related compound, which helped in confirming the anion exchange of chloride with triflate, essential for subsequent reactions (Davis & Fettinger, 2018).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine has been utilized in the synthesis of various amide compounds, showing notable antibacterial activity. A study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, demonstrating their effectiveness against bacterial infections (Reddy & Prasad, 2021).

Synthesis of Microporous Materials

This compound plays a role in the synthesis of unique microporous materials. Weigel et al. (1997) reported the synthesis of a large-pore gallium oxyfluorophosphate using a combination of structure-directing amines, including 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine (Weigel, Weston, Cheetham & Stucky, 1997).

Metal Ion Affinities and Fluorescence Properties

Liang et al. (2009) explored metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which have hydrophobic cavities potentially accommodating small molecules. The study highlighted the fluorescence and binding properties with metal ions like Zn(2+) and Cu(2+) (Liang, Zhang, Zhu, Duarandin, Young, Geacintov & Canary, 2009).

Catalytic Applications

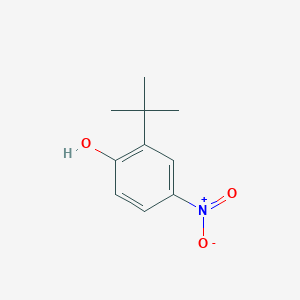

Karimian and Tajik (2014) discussed the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst in the N-tert-butoxycarbonylation of amines. This method offers advantages like clean reaction, short reaction times, and high yields, indicating potential catalytic applications of related compounds (Karimian & Tajik, 2014).

Synthesis of Ruthenium(II) Complexes

Kojima et al. (2008) synthesized tris(2-pyridylmethyl)amine (TPA) derivatives with ferrocenoylamide moieties, leading to the formation of Ruthenium(II) complexes. These complexes show potential for electronic communication through hydrogen-bonded amide linkages (Kojima, Noguchi, Nakayama, Inagaki, Shiota, Yoshizawa, Ohkubo & Fukuzumi, 2008).

Radiolabeling for PET Imaging

Davis and Fettinger (2018) highlighted the synthesis of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor used for radiolabeling peptides for positron emission tomography (PET), a crucial technique in nuclear medicine (Davis & Fettinger, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

It has been synthesized and evaluated for its antibacterial activity , suggesting that its targets could be bacterial proteins or enzymes.

Result of Action

The result of the action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine is the inhibition of bacterial growth, as evidenced by its antibacterial activity . On a molecular and cellular level, this could involve disrupting the function of essential bacterial proteins or enzymes, leading to cell death.

Eigenschaften

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-2-1-5(11)3-12-6/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCXGRPKFISGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337511 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2,2-Trifluoroethoxy)pyridin-3-amine | |

CAS RN |

72617-82-4 | |

| Record name | 6-(2,2,2-Trifluoroethoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72617-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

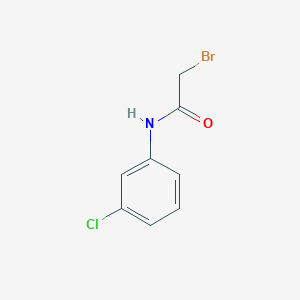

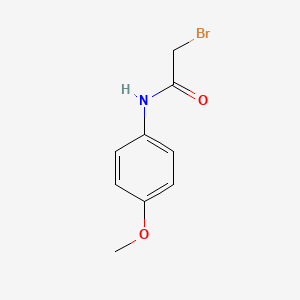

Synthesis routes and methods

Procedure details

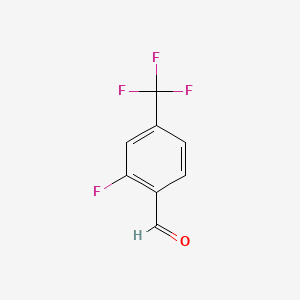

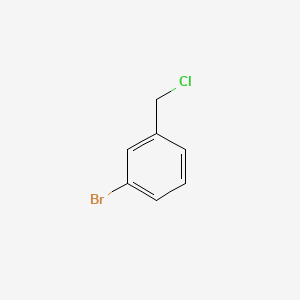

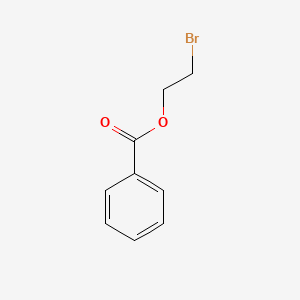

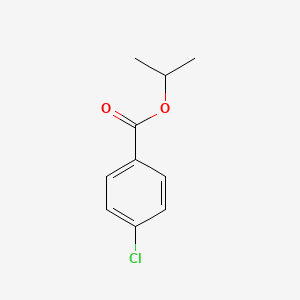

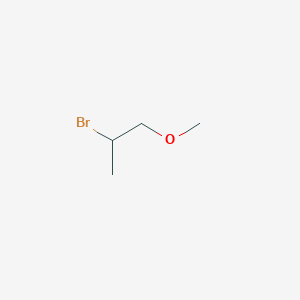

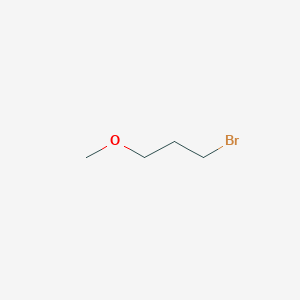

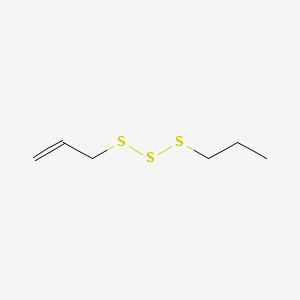

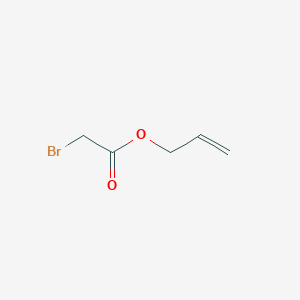

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.